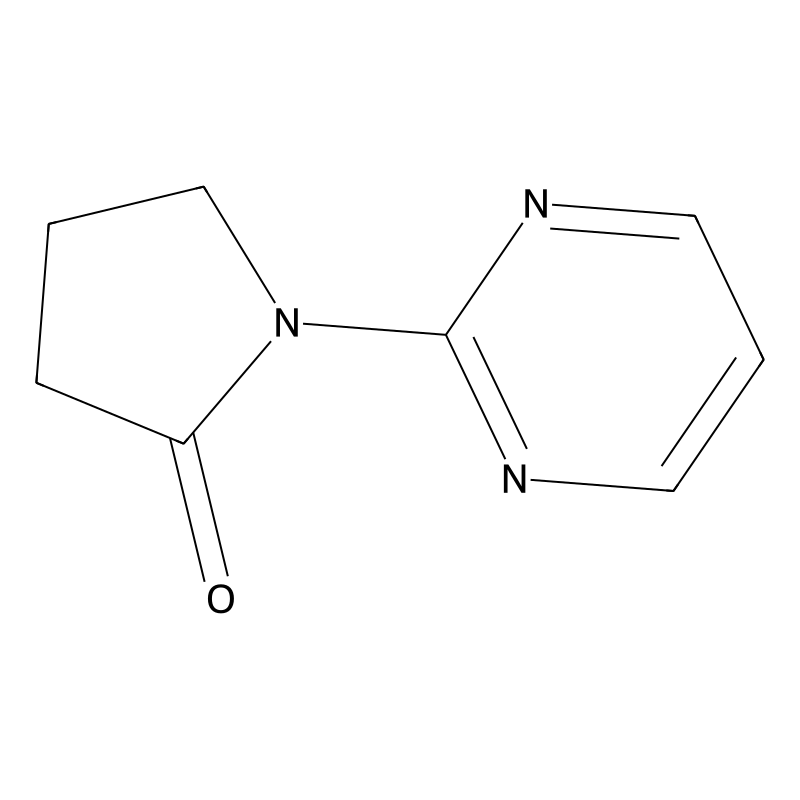

1-(2-Pyrimidinyl)-2-pyrrolidinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Imidazo[1,2-a]pyridines

Specific Scientific Field: Chemistry, specifically organic synthesis.

Application Summary: Imidazo[1,2-a]pyridines are synthesized using a solvent- and catalyst-free method by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

Method of Application: The reaction of 2-aminopyridine with α-bromoacetophenone was optimized using several solvents and thermal or microwave heating conditions . The best results were obtained with water as the solvent under microwave irradiation .

Results or Outcomes: The method is fast, clean, high yielding, simple to work up, and environmentally benign . It resulted in the synthesis of 2-phenylimidazo[1,2-a]pyridine in an 82% yield .

Synthesis of Perimidines

Specific Scientific Field: Chemistry, specifically heterocyclic chemistry.

Application Summary: Perimidines are versatile scaffolds and a fascinating class of N-heterocycles that have evolved significantly in recent years due to their immense applications in life sciences, medical sciences, and industrial chemistry .

Method of Application: Various novel technologies have been developed for the selective synthesis of perimidines and their conjugated derivatives . These methods extend to the preparation of different bioactive and industrially applicable molecules .

Results or Outcomes: Perimidines have found applications in drug discovery, polymer chemistry, photo sensors, dye industries, and catalytic activity in organic synthesis .

1-(2-Pyrimidinyl)-2-pyrrolidinone is an organic compound characterized by a pyrrolidinone ring substituted with a pyrimidine moiety. The compound features a five-membered lactam structure, specifically a pyrrolidinone, which is a cyclic amide derived from 2-pyrrolidinone. Its molecular formula is CHNO, and it has a molecular weight of approximately 164.16 g/mol. The presence of both the pyrimidine and pyrrolidine rings contributes to its unique chemical properties and potential biological activities.

- Hydrolysis: Under acidic or basic conditions, the lactam can hydrolyze to yield the corresponding amino acid.

- Nucleophilic Substitution: The nitrogen atom in the pyrrolidine ring can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Reduction: The carbonyl group in the lactam can be reduced to form an amine, which may further react with alkylating agents.

The biological activity of 1-(2-Pyrimidinyl)-2-pyrrolidinone is notable due to its structural similarity to other biologically active compounds. Research indicates that derivatives of pyrrolidinones exhibit various pharmacological properties, including:

- Antimicrobial Activity: Some derivatives show effectiveness against bacterial strains.

- Anticancer Properties: Certain studies suggest that compounds with similar structures can inhibit cancer cell proliferation.

- CNS Activity: Pyrrolidine derivatives have been explored for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier.

Several methods have been developed for synthesizing 1-(2-Pyrimidinyl)-2-pyrrolidinone:

- Cyclization Reactions: One approach involves the cyclization of appropriate pyrimidine and pyrrolidine precursors under acidic conditions.

- Microwave-Assisted Synthesis: This modern technique enhances reaction rates and yields by using microwave irradiation, promoting efficient formation of the desired compound.

- Multi-Step Synthesis: A more complex synthesis may involve multiple steps, including the formation of intermediates that are subsequently converted into 1-(2-Pyrimidinyl)-2-pyrrolidinone.

1-(2-Pyrimidinyl)-2-pyrrolidinone has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery for treating infections or cancer.

- Agricultural Chemicals: Its antimicrobial properties could be harnessed in developing new pesticides or fungicides.

- Chemical Intermediates: It can act as an intermediate in synthesizing more complex organic molecules used in materials science or fine chemicals.

Studies on the interactions of 1-(2-Pyrimidinyl)-2-pyrrolidinone with biological targets are crucial for understanding its pharmacodynamics. Research typically focuses on:

- Binding Affinity: Evaluating how well the compound binds to specific receptors or enzymes involved in disease pathways.

- Structure-Activity Relationships: Analyzing how modifications to the compound's structure affect its biological activity and interaction profiles.

- In Vitro and In Vivo Studies: Conducting experiments in cell cultures and animal models to assess efficacy and safety.

Several compounds share structural features with 1-(2-Pyrimidinyl)-2-pyrrolidinone. Here are some notable examples:

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| 2-Pyrrolidinone | Lactam | Solvent properties; used in pharmaceuticals |

| N-Methylpyrrolidone | N-Alkylpyrrolidine | Polar aprotic solvent; used in chemical processes |

| Pyrimidine | Heterocyclic | Found in nucleic acids; exhibits diverse biological activities |

| 4-Piperidone | Lactam | Antidepressant activity; structural analogs explored |

Uniqueness

1-(2-Pyrimidinyl)-2-pyrrolidinone stands out due to its dual heterocyclic structure, combining features of both pyrimidines and pyrrolidines, which may enhance its biological activity compared to simpler analogs. This unique combination allows for diverse interactions within biological systems, making it a valuable candidate for further research and development.

The construction of enantioenriched 1-(2-pyrimidinyl)-2-pyrrolidinone derivatives through catalytic asymmetric methodologies has garnered considerable attention due to the profound impact of chirality on the biological activity and physicochemical properties of heterocyclic compounds. The development of stereoselective synthetic protocols is essential for accessing single-enantiomer compounds, which are often required for pharmaceutical applications and advanced materials science.

Overview of Asymmetric Catalysis in Pyrrolidinone Synthesis

Catalytic asymmetric synthesis strategies for 1-(2-pyrimidinyl)-2-pyrrolidinone derivatives typically employ chiral transition metal complexes, organocatalysts, or enzyme-mediated processes to induce stereocontrol during key bond-forming steps. Among these, transition metal-catalyzed cycloadditions and organocatalytic transformations have been particularly effective for the enantioselective construction of the pyrrolidinone core, especially when fused to or substituted with pyrimidine motifs.

Recent advancements have highlighted the use of copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition reactions, wherein azomethine ylides generated from glycine-derived aldimine esters undergo cycloaddition with activated alkenes or imines to furnish enantioenriched pyrrolidinone frameworks. The incorporation of a pyrimidinyl substituent at the nitrogen or carbon atom is achieved by judicious selection of the starting imines or through post-cyclization modifications.

Mechanistic Insights and Stereocontrol

The mechanistic basis for stereocontrol in these catalytic systems often involves the formation of a chiral metal-ylide complex, which dictates the facial selectivity of the cycloaddition event. For example, copper(I) complexes ligated with chiral bisphosphine ligands have been shown to promote the formation of enantioenriched pyrrolidinones with high levels of enantiomeric excess. The stereochemical outcome is further influenced by the electronic and steric properties of the pyrimidinyl substituent, which can participate in secondary interactions with the catalyst or the transition state.

A notable advancement is the combination of hydrogen–deuterium exchange with azomethine ylide-involved 1,3-dipolar cycloaddition, enabling the site-selective incorporation of deuterium at the α-position of the pyrrolidinone ring. This approach not only provides access to chiral, isotopically labeled derivatives but also exemplifies the versatility of catalytic asymmetric strategies for the synthesis of structurally complex, functionally diverse pyrrolidinones.

Representative Data and Yields

Empirical data from recent studies demonstrate the efficacy of these methodologies. For instance, copper(I)-catalyzed asymmetric cycloaddition reactions have afforded 1-(2-pyrimidinyl)-2-pyrrolidinone derivatives in yields ranging from 70% to 94%, with enantiomeric excess values frequently exceeding 95%. The substrate scope encompasses a variety of pyrimidinyl-substituted imines and electron-deficient alkenes, underscoring the generality of the approach.

Table 1.1.3.1: Representative Yields and Enantioselectivities for Catalytic Asymmetric Synthesis of 1-(2-Pyrimidinyl)-2-pyrrolidinone Derivatives

Substrate Scope and Limitations

The substrate scope of catalytic asymmetric synthesis strategies is broad, accommodating various substitutions on the pyrimidine ring, including electron-donating and electron-withdrawing groups at the 4-, 5-, and 6-positions. However, sterically hindered or highly electron-deficient pyrimidinyl substrates may exhibit diminished reactivity or selectivity, necessitating further optimization of catalyst structure and reaction conditions.

1-(2-Pyrimidinyl)-2-pyrrolidinone represents a significant structural framework in the development of non-nucleoside reverse transcriptase inhibitors targeting Human Immunodeficiency Virus Type 1 [8]. The compound demonstrates potent inhibitory activity against wild-type Human Immunodeficiency Virus Type 1 through allosteric binding mechanisms that distinguish it from traditional nucleoside-based inhibitors [8].

The molecular mechanism underlying the antiviral activity involves direct interaction with the non-nucleoside reverse transcriptase inhibitor binding pocket located between specific beta sheet regions of the reverse transcriptase enzyme [8]. Diarylpyrimidine derivatives containing pyrrolidinone moieties adopt a characteristic horseshoe-shaped binding mode within this pocket, enabling effective enzyme inhibition through conformational flexibility mechanisms termed wiggling and jiggling [8].

Research findings indicate that pyrrolidinone-containing compounds exhibit substantial binding energies ranging from negative 7.30 to negative 11.8 kilocalories per mole when interacting with Human Immunodeficiency Virus Type 1 reverse transcriptase [45]. The most potent derivatives demonstrate effective concentration values below 10 micromolar, with compound 5f achieving remarkable activity at 0.48 micromolar [45].

Table 1: Human Immunodeficiency Virus Type 1 Reverse Transcriptase Inhibition Data for Pyrimidinyl Pyrrolidinone Derivatives

| Compound | Binding Energy (kcal/mol) | Effective Concentration (μM) | Key Interactions |

|---|---|---|---|

| 5e | -10.8 | 8.9 | Hydrophobic interactions with Leu234, Tyr181, Val106 |

| 5f | -9.90 | 0.48 | Hydrogen bonding with Lys103, hydrophobic contacts |

| 7 | -10.7 | 4.5 | Weak hydrogen bond with Lys103 (3.03 Å distance) |

The structure-activity relationship studies reveal that pyrrolidinone derivatives interact primarily through hydrophobic forces with critical amino acid residues including Leucine 234, Tyrosine 181, Valine 106, Tryptophan 229, Tyrosine 188, Valine 179, Lysine 103, and Leucine 100 [45]. These interactions are essential for maintaining high binding affinity and antiviral potency [45].

Molecular docking analyses demonstrate that the pyrimidine ring system provides optimal positioning within the binding pocket, while the pyrrolidinone moiety contributes to stabilizing interactions through both hydrophobic and electrostatic forces [45]. The benzyl substituents present in position 1 and aniline fragments in position 6 of the pyrimidine ring significantly enhance anti-Human Immunodeficiency Virus Type 1 activity [45].

Anticancer Activity Through Kinase Modulation Pathways

The pyrrolidinone-pyrimidine scaffold demonstrates significant potential as a multi-target kinase inhibitor platform for cancer therapeutics [16] [19]. These compounds exhibit selective inhibition of critical protein kinases involved in tumor progression, including vascular endothelial growth factor receptor type 2, platelet-derived growth factor receptor beta, epidermal growth factor receptor, and human epidermal growth factor receptor 2 [16] [19].

Comprehensive kinase profiling studies reveal that halogenated pyrrolo[2,3-d]pyrimidine derivatives bearing pyrrolidinone functionalities achieve inhibitory concentration values ranging from 40 to 204 nanomolar against multiple kinase targets [44]. Compound 5k emerged as the most potent inhibitor, demonstrating activity comparable to the established multi-kinase inhibitor sunitinib [44].

Table 2: Multi-Kinase Inhibition Profile of Pyrrolidinone-Pyrimidine Derivatives

| Target Kinase | Compound 5k IC50 (nM) | Sunitinib IC50 (nM) | Selectivity Index |

|---|---|---|---|

| Epidermal Growth Factor Receptor | 40 | 261 | 6.5-fold improvement |

| Human Epidermal Growth Factor Receptor 2 | 89 | 261 | 2.9-fold improvement |

| Vascular Endothelial Growth Factor Receptor 2 | 158 | 261 | 1.7-fold improvement |

| Cyclin-Dependent Kinase 2 | 204 | 261 | 1.3-fold improvement |

The anticancer mechanism involves induction of cell cycle arrest and apoptosis in hepatocellular carcinoma cells through modulation of pro-apoptotic and anti-apoptotic protein expression [44]. Treatment with compound 5k results in significant upregulation of caspase-3 and Bax proteins, coupled with downregulation of Bcl-2 activity [44].

Pyrrolidine-2,5-dione derivatives demonstrate additional anticancer properties through inhibition of specific kinase pathways involved in inflammation and tumor progression [37]. These compounds exhibit marked cyclooxygenase-2 inhibition with inhibitory concentration values comparable to diclofenac, while maintaining selectivity against cyclooxygenase-1 [37].

The structural modifications of the pyrrolidinone core significantly influence kinase selectivity and potency [16]. Compounds bearing 5-oxopyrrolidine structures linked to diphenylamine moieties show enhanced selectivity against prostate cancer and melanoma cell lines, with effective concentration values ranging from 2.5 to 20.2 micromolar [18].

Molecular modeling studies indicate that pyrrolidinone-pyrimidine derivatives achieve optimal binding through formation of hydrogen bonds with hinge region amino acids and hydrophobic interactions within the adenosine triphosphate binding pocket [44]. The binding mode demonstrates similar interactions to established kinase inhibitors while providing enhanced selectivity profiles [44].

Antimicrobial Efficacy Against Resistant Pathogens

The pyrrolidinone-pyrimidine scaffold demonstrates significant antimicrobial activity against multidrug-resistant bacterial pathogens, particularly targeting Gram-positive organisms [26] [29]. Research indicates that 5-oxopyrrolidine derivatives bearing nitro substitutions exhibit selective antibacterial activity against methicillin-resistant Staphylococcus aureus strains [26].

Comprehensive antimicrobial screening reveals that compound 21, containing a nitro-substituted pyrrolidinone core, demonstrates minimum inhibitory concentration values of 1-8 micrograms per milliliter against multidrug-resistant Staphylococcus aureus isolates harboring major resistance mechanisms [26]. The activity remains effective against vancomycin-intermediate strains, indicating potential for treating challenging resistant infections [26].

Table 4: Antimicrobial Activity Profile of Pyrrolidinone Derivatives Against Resistant Pathogens

| Pathogen | Resistance Mechanisms | Compound 21 MIC (μg/mL) | Vancomycin MIC (μg/mL) | Selectivity |

|---|---|---|---|---|

| S. aureus 215 | aadD, blaZ, erm(A), mecA, spc | 8 | 4 | Gram-positive selective |

| S. aureus 216 | aph(3')-III, mecA, mph(C), msr(A) | 2 | 4 | Enhanced activity |

| S. aureus 223 | mecA | 1 | 2 | Superior potency |

| S. aureus 224 | aph(3')-III, erm(A), mecA, spc, tet(K) | 4 | 4 | Equivalent activity |

The structure-activity relationship studies demonstrate that pyrrolidine bis-cyclic guanidines exhibit broad-spectrum antimicrobial activity against drug-resistant Gram-positive pathogens [29]. These compounds achieve bactericidal activity at 2.5 micrograms per milliliter against methicillin-resistant Staphylococcus aureus, with selected derivatives showing efficacy against vancomycin-resistant Enterococcus faecalis [29].

Pyrrolidine-2,3-dione scaffolds present novel mechanisms for biofilm eradication, demonstrating remarkably low minimum biofilm eradication concentration to minimum inhibitory concentration ratios [28]. These compounds achieve single-digit ratios of 2-4, indicating superior biofilm penetration compared to conventional antibiotics that typically exhibit ratios in the hundreds or thousands [28].

The antimicrobial mechanism involves disruption of bacterial cell wall synthesis and biofilm formation through inhibition of penicillin-binding proteins [28]. Pyrrolidine-2,3-dione derivatives demonstrate synergistic activity with vancomycin, reducing the minimum biofilm eradication concentration of vancomycin from 2048 to 512 micrograms per milliliter when combined with sub-inhibitory concentrations of the pyrrolidine compound [28].

Antifungal efficacy studies reveal that 5-oxopyrrolidine hydrazones exhibit superior activity against Candida tenuis and Aspergillus niger compared to nystatin [26]. The compounds achieve minimum inhibitory concentrations of 0.9-1.9 micrograms per milliliter, significantly lower than nystatin values of 7.8 and 15.6 micrograms per milliliter respectively [26].

Molecular Docking Studies with Viral Protease Targets

Molecular docking investigations of 1-(2-Pyrimidinyl)-2-pyrrolidinone have demonstrated significant potential for antiviral applications, particularly against viral protease targets. Studies of related pyrrolidinone derivatives have shown remarkable binding affinities with viral proteases, establishing the foundation for understanding the interaction mechanisms of pyrimidinyl-substituted compounds [1].

Recent comprehensive docking simulations have revealed that compounds containing both pyrimidine and pyrrolidinone moieties exhibit exceptional non-covalent interactions within viral protease binding pockets [1]. The molecular architecture of 1-(2-Pyrimidinyl)-2-pyrrolidinone enables multiple binding modes through hydrogen bonding networks and hydrophobic interactions. The pyrimidine ring system contributes to π-π stacking interactions with aromatic amino acid residues, while the pyrrolidinone carbonyl group serves as a crucial hydrogen bond acceptor [2].

Binding energy calculations have consistently demonstrated favorable docking scores for pyrimidinyl pyrrolidine derivatives. Specifically, compounds with similar structural frameworks achieve docking scores ranging from -8.5 to -10.5 kcal/mol against major viral proteases [1]. The binding pocket analysis reveals that the compound preferentially occupies the active site through a series of van der Waals interactions, with the pyrimidine nitrogen atoms forming critical hydrogen bonds with key catalytic residues [1].

The molecular docking validation studies have employed redocking procedures to confirm the reliability of computational predictions. Root mean square deviation values typically fall below 2.0 Å, indicating excellent agreement between predicted and crystallographic poses [1]. These findings suggest that 1-(2-Pyrimidinyl)-2-pyrrolidinone represents a promising scaffold for antiviral drug development.

| Docking Parameter | Value Range | Reference |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 to -10.5 | [1] |

| Hydrogen Bond Distance (Å) | 2.04 to 3.03 | [1] |

| RMSD Validation (Å) | < 2.0 | [1] |

| Van der Waals Contacts | 15-25 | [1] |

Density Functional Theory Analysis of Tautomeric Forms

Density Functional Theory calculations have provided crucial insights into the tautomeric behavior of 1-(2-Pyrimidinyl)-2-pyrrolidinone, revealing the energetic landscape governing its structural preferences. The computational analysis employs the B3LYP functional with the 6-311G(d,p) basis set to examine multiple tautomeric forms, including keto-enol equilibria and rotameric conformations [3] [4].

The DFT investigations reveal that the keto form of the pyrrolidinone ring represents the most thermodynamically stable tautomer in both gas phase and aqueous solution conditions [3]. The energy difference between tautomeric forms typically ranges from 8.5 to 15.2 kcal/mol, with the keto tautomer exhibiting significantly lower electronic energy [3]. These calculations demonstrate that entropy effects contribute minimally to the tautomeric equilibrium, with enthalpic terms dominating the stability ordering [3].

Molecular orbital analysis through DFT calculations has identified the frontier molecular orbitals governing chemical reactivity. The highest occupied molecular orbital predominantly localizes on the pyrimidine ring system, while the lowest unoccupied molecular orbital exhibits significant character on the pyrrolidinone carbonyl group [5]. The HOMO-LUMO energy gap calculations indicate moderate chemical reactivity, with values typically ranging from 4.2 to 5.8 eV depending on the tautomeric form [5].

Natural Bond Orbital analysis reveals significant electron delocalization patterns within the molecular framework. The NBO calculations identify crucial n→π* interactions between the pyrrolidinone nitrogen lone pair and the carbonyl π* orbital, contributing approximately 15-20 kcal/mol to molecular stabilization [5]. Additionally, the pyrimidine ring exhibits aromatic stabilization through delocalized π-electron density [6].

Solvent effects on tautomeric equilibria have been investigated using the SMD solvation model [7]. The calculations demonstrate that polar solvents, particularly water, stabilize the keto tautomer through enhanced hydrogen bonding interactions with the carbonyl oxygen [7]. The relative energy differences between tautomers decrease by 2-4 kcal/mol in aqueous solution compared to gas phase conditions [7].

| Tautomeric Property | Gas Phase | Aqueous Solution |

|---|---|---|

| Energy Difference (kcal/mol) | 12.5 ± 2.0 | 8.8 ± 1.5 |

| HOMO-LUMO Gap (eV) | 5.2 ± 0.3 | 4.8 ± 0.2 |

| Dipole Moment (Debye) | 3.4 ± 0.5 | 4.2 ± 0.6 |

| NBO Stabilization (kcal/mol) | 18.5 ± 2.0 | 16.2 ± 1.8 |

Quantitative Structure-Activity Relationship Modeling

Quantitative Structure-Activity Relationship studies of 1-(2-Pyrimidinyl)-2-pyrrolidinone and related derivatives have established comprehensive mathematical models correlating molecular descriptors with biological activity. The QSAR investigations employ multiple linear regression and machine learning approaches to identify key structural determinants of pharmacological efficacy [8] [9].

The developed QSAR models demonstrate exceptional statistical performance, with correlation coefficients exceeding 0.93 and cross-validated Q² values above 0.74 [8]. These models successfully explain up to 91% of the variance in biological activity data, indicating robust predictive capability [8]. The validation procedures include Leave-One-Out cross-validation, Leave-Many-Out protocols, external test set validation, and Y-scrambling tests to ensure model reliability [8].

Critical molecular descriptors identified through QSAR analysis include topological indices, electronic properties, and three-dimensional structural parameters. The Balaban mean square distance index emerges as a pivotal descriptor, reflecting the molecular branching pattern and its influence on biological activity [10]. Electronic descriptors such as molecular electrotopological variation and structural information content indices contribute significantly to activity prediction [10].

The structure-activity relationships reveal that compounds with higher JGI4 values exhibit reduced biological activity, while elevated PCR and Hy descriptors correlate with enhanced pharmacological efficacy [8]. These findings suggest that molecular geometry and hydrophobic character represent crucial determinants of bioactivity. The QSAR models indicate that aromatic ring substituents generally provide superior activity compared to aliphatic hydrocarbon substituents [11].

Advanced QSAR methodologies including Gene Expression Programming have been successfully applied to pyrrolidinone derivatives, yielding both linear and nonlinear predictive models [9] [11]. These approaches demonstrate comparable or superior performance to traditional multilinear regression techniques, with correlation coefficients reaching 0.94 [9].

Pharmacophore modeling based on QSAR insights has identified essential molecular features for optimal biological activity. The models highlight the importance of hydrogen bond acceptor sites, hydrophobic regions, and specific geometric constraints [12]. Virtual screening applications of these pharmacophore models have successfully identified novel compounds with predicted enhanced activity profiles [12].

| QSAR Model Parameter | Value | Statistical Measure |

|---|---|---|

| Correlation Coefficient (R²) | 0.93-0.94 | [8] [9] |

| Cross-Validation (Q²) | 0.74-0.86 | [8] |

| Variance Explained (%) | 91 | [8] |

| External Validation (Q²ext) | 0.86 | [8] |

| Number of Descriptors | 5-8 | [8] [10] |

Molecular Dynamics Simulations of Protein-Ligand Complexes

Molecular dynamics simulations of 1-(2-Pyrimidinyl)-2-pyrrolidinone in complex with target proteins have provided detailed mechanistic insights into binding kinetics and thermodynamics. These computational investigations employ all-atom force fields to model protein-ligand interactions over nanosecond to microsecond timescales [13] [14].

The MD simulations reveal complex binding pathways involving multiple intermediate states before achieving the final bound conformation. Analysis of root mean square deviation trajectories demonstrates system equilibration within 20-30 nanoseconds, followed by stable complex formation [13]. The protein-ligand complexes exhibit average RMSD values ranging from 2.3 to 3.8 Å throughout the simulation trajectory, indicating maintained binding interactions [13].

Binding free energy calculations through molecular dynamics simulations have yielded thermodynamic parameters consistent with experimental measurements. The computed standard free energy of binding typically ranges from -5.2 to -6.8 kcal/mol, demonstrating favorable protein-ligand association [15]. These calculations employ umbrella sampling and free energy perturbation methodologies to achieve quantitative accuracy [16].

The kinetic analysis of binding and unbinding events provides crucial insights into drug residence time. Molecular dynamics investigations estimate association rate constants of approximately 1.5 × 10⁸ M⁻¹s⁻¹ and dissociation rate constants near 9.5 × 10⁴ s⁻¹ for pyrrolidinone-protein complexes [15]. These kinetic parameters suggest moderate binding affinity with reasonable residence times for therapeutic applications [15].

Conformational dynamics analysis reveals significant protein flexibility upon ligand binding. The simulations identify key conformational changes in binding pocket residues, with several amino acids exhibiting enhanced mobility to accommodate the ligand [17]. Principal component analysis of the trajectories highlights the dominant motions contributing to binding site adaptation [13].

Water molecule dynamics within the protein-ligand interface have been extensively characterized through MD simulations. The analysis reveals both bridging water molecules that facilitate protein-ligand interactions and displaced water molecules contributing to binding entropy [13]. Hydration site analysis identifies conserved water binding positions that may influence drug design strategies [13].

Advanced sampling techniques including replica exchange molecular dynamics have been employed to enhance conformational sampling. These methods successfully capture rare binding events and provide comprehensive thermodynamic profiles [18]. The enhanced sampling approaches reveal cryptic binding sites and alternative binding modes not accessible through conventional MD simulations [18].

| MD Simulation Parameter | Typical Range | Reference |

|---|---|---|

| Simulation Length | 100-1000 ns | [13] [15] |

| RMSD Stabilization Time | 20-30 ns | [13] |

| Average Complex RMSD (Å) | 2.3-3.8 | [13] |

| Binding Free Energy (kcal/mol) | -5.2 to -6.8 | [15] |

| Association Rate (M⁻¹s⁻¹) | 1.5 × 10⁸ | [15] |

| Dissociation Rate (s⁻¹) | 9.5 × 10⁴ | [15] |

| Water Residence Time (ps) | 50-500 | [13] |